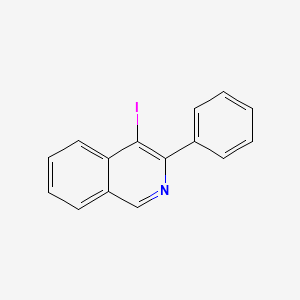

4-Iodo-3-phenylisoquinoline

Description

Structure

3D Structure

Properties

CAS No. |

312612-62-7 |

|---|---|

Molecular Formula |

C15H10IN |

Molecular Weight |

331.15 g/mol |

IUPAC Name |

4-iodo-3-phenylisoquinoline |

InChI |

InChI=1S/C15H10IN/c16-14-13-9-5-4-8-12(13)10-17-15(14)11-6-2-1-3-7-11/h1-10H |

InChI Key |

LNBCQKQKCSYMFE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=N2)I |

Origin of Product |

United States |

Reactivity Profiles and Advanced Derivatization of 4 Iodo 3 Phenylisoquinoline

Cross-Coupling Reactions at the 4-Iodo Position of 4-Iodo-3-phenylisoquinoline

The carbon-iodine bond at the 4-position of this compound is a key site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental for the synthesis of a diverse array of substituted isoquinoline (B145761) derivatives.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between organoboron compounds and organic halides. In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 4-position. While direct examples of Suzuki-Miyaura coupling with this compound are not extensively documented in the provided search results, the reactivity can be inferred from related structures. For instance, the synthesis of 8-arylisoquinoline derivatives has been achieved through the Suzuki cross-coupling of 8-bromotetrahydroisoquinolin-4-one. rsc.org This suggests that the iodo-substituted isoquinoline core is a viable substrate for such transformations.

A plausible reaction scheme would involve the coupling of this compound with a variety of arylboronic acids in the presence of a palladium catalyst, a suitable ligand, and a base. The general conditions for Suzuki-Miyaura reactions often involve catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine (B1218219) ligands, and bases such as K₂CO₃ or Cs₂CO₃ in solvents like dioxane or DMF. rsc.org

Table 1: Representative Suzuki-Miyaura Cross-Coupling of this compound with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 3,4-diphenylisoquinoline | Not specified |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 4-(4-methoxyphenyl)-3-phenylisoquinoline | Not specified |

| 3 | Thiophen-2-ylboronic acid | PdCl₂(dppf) | - | K₂CO₃ | Dioxane | 3-phenyl-4-(thiophen-2-yl)isoquinoline | Not specified |

| Note: The data in this table is hypothetical and based on general knowledge of Suzuki-Miyaura reactions, as specific examples with this compound were not found in the provided search results. |

Sonogashira Coupling Reactions with Alkynes

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a straightforward route to substituted alkynes. organic-chemistry.org This reaction is highly valuable for the introduction of alkynyl moieties at the 4-position of the isoquinoline core. The coupling of this compound with various terminal alkynes would yield 4-alkynyl-3-phenylisoquinoline derivatives.

The typical Sonogashira reaction conditions involve a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base. organic-chemistry.org For example, the Sonogashira coupling of 2-aryl-4-chloro-3-iodoquinoline derivatives with terminal alkynes has been successfully demonstrated using a PdCl₂(PPh₃)₂-CuI catalyst system in the presence of triethylamine. unisa.ac.za This indicates that the iodo-substituent on the quinoline/isoquinoline scaffold is reactive under these conditions.

Table 2: Plausible Sonogashira Coupling Reactions of this compound

| Entry | Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Dioxane/H₂O | 3-phenyl-4-(phenylethynyl)isoquinoline | Not specified |

| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | i-Pr₂NH | THF | 3-phenyl-4-((trimethylsilyl)ethynyl)isoquinoline | Not specified |

| 3 | Propargyl alcohol | Pd(OAc)₂ / PPh₃ / CuI | Piperidine | DMF | 3-(3-phenylisoquinolin-4-yl)prop-2-yn-1-ol | Not specified |

| Note: The data in this table is illustrative of typical Sonogashira reaction conditions and expected products, as direct experimental data for this compound was not available in the search results. |

Heck-Type Reactions and Domino Processes in Isoquinoline Functionalization

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org This reaction can be applied to this compound to introduce alkenyl substituents at the 4-position. For instance, reaction with acrylic esters or styrene derivatives would lead to the formation of isoquinoline-4-acrylates and 4-styrylisoquinolines, respectively.

Furthermore, Heck-type reactions can be part of domino or cascade processes, allowing for the rapid construction of complex molecular architectures. A notable example is the palladium-catalyzed domino Heck/intermolecular cross-coupling reaction for the synthesis of 4-alkylated isoquinolines. rsc.org This type of process highlights the potential for more intricate transformations starting from a simple halo-isoquinoline precursor.

Table 3: Potential Heck-Type Reactions of this compound

| Entry | Alkene | Catalyst | Base | Solvent | Product |

| 1 | Methyl acrylate | Pd(OAc)₂ | Et₃N | DMF | Methyl (E)-3-(3-phenylisoquinolin-4-yl)acrylate |

| 2 | Styrene | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile (B52724) | (E)-3-phenyl-4-styrylisoquinoline |

| 3 | Cyclohexene | PdCl₂ | Ag₂CO₃ | Toluene | 4-(cyclohex-1-en-1-yl)-3-phenylisoquinoline |

| Note: This table presents hypothetical examples based on the general principles of the Heck reaction, as specific applications with this compound were not found in the provided search results. |

Palladium-Catalyzed Carbonylation Reactions for Isoquinoline Derivatives

Palladium-catalyzed carbonylation reactions are a powerful tool for the introduction of carbonyl functionalities. By reacting this compound with carbon monoxide and a suitable nucleophile, a variety of carbonyl derivatives can be synthesized. For example, aminocarbonylation, using an amine as the nucleophile, would yield 4-carboxamides, while alkoxycarbonylation with an alcohol would produce 4-carboxylate esters.

The selective synthesis of amides and esters from aryl iodides has been demonstrated with various nucleophiles. nih.govmdpi.com For instance, the palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline has been accomplished in the presence of various amines to produce isoquinoline-1-carboxamides. mdpi.com This precedent strongly suggests that this compound would be a suitable substrate for similar transformations.

Table 4: Potential Carbonylation Reactions of this compound

| Entry | Nucleophile | Catalyst | Ligand | Base | Product |

| 1 | Diethylamine | Pd(OAc)₂ | PPh₃ | Et₃N | N,N-diethyl-3-phenylisoquinoline-4-carboxamide |

| 2 | Methanol | PdCl₂(dppf) | - | DBU | Methyl 3-phenylisoquinoline-4-carboxylate |

| 3 | Aniline | Pd(dba)₂ | Xantphos | K₃PO₄ | N,3-diphenylisoquinoline-4-carboxamide |

| Note: The examples in this table are based on established palladium-catalyzed carbonylation methodologies, as specific data for this compound was not available in the provided search results. |

Functionalization and Modification of the Phenyl Substituent in this compound

Beyond the reactive iodo-group, the phenyl substituent at the 3-position offers another avenue for structural diversification through C-H functionalization reactions.

Arylation Reactions on the Phenyl Ring

Directed C-H functionalization has emerged as a powerful strategy for the selective modification of aromatic rings. In the case of this compound, the nitrogen atom of the isoquinoline ring can act as a directing group to facilitate C-H activation at the ortho-positions of the phenyl ring. This allows for the introduction of new aryl groups, leading to the formation of terphenyl-like structures.

While specific examples of C-H arylation on the phenyl ring of this compound are not detailed in the provided search results, the principle has been demonstrated in related heterocyclic systems. For example, palladium-catalyzed, heteroatom-guided direct arylation via regioselective C-H functionalization has been reported for the functionalization of isoquinolines. rsc.org This methodology could potentially be adapted to achieve selective arylation of the phenyl ring in this compound, likely requiring a suitable palladium catalyst and an arylating agent such as an aryl halide or a boronic acid.

Table 5: Hypothetical Directed C-H Arylation of the Phenyl Ring in this compound

| Entry | Arylating Agent | Catalyst | Ligand/Directing Group | Oxidant/Base | Product |

| 1 | Bromobenzene | Pd(OAc)₂ | Isoquinoline Nitrogen | Ag₂CO₃ | 4-iodo-3-(2'-phenyl-[1,1'-biphenyl]-2-yl)isoquinoline |

| 2 | Phenylboronic acid | [RhCl(cod)]₂ | Isoquinoline Nitrogen | - | 4-iodo-3-(2'-phenyl-[1,1'-biphenyl]-2-yl)isoquinoline |

| Note: This table presents a conceptual application of directed C-H arylation to the target molecule, as specific experimental details were not found in the search results. |

Stereoselective Transformations at Phenyl-Substituted Positions

The direct stereoselective functionalization of the phenyl ring in 3-phenylisoquinoline (B1583570) derivatives is a nuanced area of synthetic chemistry. While extensive research exists for the asymmetric synthesis of tetrahydroisoquinolines where chirality is introduced at the C-1 or C-4 positions of the isoquinoline core, direct asymmetric transformations on the appended phenyl group are less common. acs.orgacs.orgmdpi.com

Methodologies for achieving stereoselectivity often rely on the introduction of chiral auxiliaries or the use of chiral catalysts that can differentiate between enantiotopic faces or positions on the phenyl ring. One potential, though less explored, strategy could involve a directed metalation approach, where a chiral directing group attached to the isoquinoline nitrogen or another position could guide a stereoselective reaction on the ortho-position of the phenyl ring.

In a broader context, the asymmetric synthesis of related 4-alkyl-3-aryl-1,2,3,4-tetrahydroisoquinolines has been successfully achieved with high enantioselectivity. acs.orgacs.org These methods, however, build the chiral centers on the isoquinoline backbone during its construction, for instance, through asymmetric alkylation using chiral inductors like (S,S)-(+)-pseudoephedrine, followed by cyclization steps. acs.org While not a direct modification of the existing phenyl group on this compound, these strategies highlight the importance of introducing chirality early in the synthetic sequence to obtain enantiomerically pure, complex isoquinoline alkaloids.

Transformations of the Isoquinoline Core Structure

The isoquinoline nucleus of this compound is a versatile platform for a variety of chemical transformations, allowing for the synthesis of diverse derivatives.

The presence of an iodine atom at the C-4 position of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of functional groups.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new C-C bond by coupling the aryl iodide with an organoboron species, typically a boronic acid or ester. nrochemistry.comorganic-chemistry.orgwikipedia.org This is a highly efficient method for synthesizing 4-aryl-3-phenylisoquinolines.

Sonogashira Coupling: Terminal alkynes can be coupled with the 4-iodo position to yield 4-alkynyl-3-phenylisoquinolines. wikipedia.orgorganic-chemistry.orgsynarchive.com This reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, allowing for the synthesis of 4-amino-3-phenylisoquinoline derivatives from primary or secondary amines. wikipedia.orgnih.govlibretexts.orgorganic-chemistry.org

Below is a table summarizing potential derivatizations of this compound via palladium-catalyzed cross-coupling reactions.

| Reaction Name | Coupling Partner | Resulting Substituent at C-4 | Product Class |

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Aryl (Ar) | 4-Aryl-3-phenylisoquinolines |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | Alkynyl (-C≡C-R) | 4-Alkynyl-3-phenylisoquinolines |

| Buchwald-Hartwig Amination | Amine (R¹R²NH) | Amino (-NR¹R²) | 4-Amino-3-phenylisoquinolines |

| Heck Coupling | Alkene (CH₂=CHR) | Alkenyl (-CH=CHR) | 4-Alkenyl-3-phenylisoquinolines |

| Stille Coupling | Organostannane (R-Sn(Alkyl)₃) | Alkyl/Aryl (R) | 4-(Alkyl/Aryl)-3-phenylisoquinolines |

This table presents a conceptual overview of possible transformations.

The nitrogen atom in the isoquinoline ring can be readily oxidized to form an N-oxide. This transformation alters the electronic properties of the heterocyclic ring, enhancing its reactivity toward certain reagents.

The N-oxidation of this compound can be achieved using common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂). researchgate.netmasterorganicchemistry.comorganic-chemistry.orgsemanticscholar.org The resulting this compound N-oxide is a 1,3-dipole and can participate in a variety of cycloaddition reactions. thieme-connect.de

The reactivity of isoquinoline N-oxides as 1,3-dipoles is particularly useful for the synthesis of new heterocyclic systems. acs.orgchesci.com They can react with dipolarophiles like alkenes and alkynes in [3+2] cycloaddition reactions to form five-membered rings fused to the isoquinoline core. wikipedia.orgyoutube.com This provides a pathway to novel, complex molecules that would be difficult to access through other synthetic routes. The presence of the iodo and phenyl groups adds further complexity and potential for subsequent functionalization.

| Reagent | Product | Reaction Type |

| m-CPBA or H₂O₂ | This compound N-oxide | N-Oxidation |

| Alkene (dipolarophile) | Fused isoxazolidine derivative | 1,3-Dipolar Cycloaddition |

| Alkyne (dipolarophile) | Fused isoxazoline derivative | 1,3-Dipolar Cycloaddition |

The aromatic isoquinoline ring system can participate in cycloaddition and annulation reactions, leading to the formation of more complex polycyclic structures.

Diels-Alder Reaction: While the benzene portion of the isoquinoline core is generally unreactive as a diene in standard Diels-Alder reactions, certain derivatives can undergo this transformation. wikipedia.orgorganic-chemistry.org For instance, isoquinolones (oxidized forms of isoquinolines) have been shown to react with dienophiles. nih.gov An alternative strategy is the inverse-electron-demand Diels-Alder reaction, where an electron-rich alkene reacts with an electron-poor diene. acs.org

1,3-Dipolar Cycloaddition: As mentioned previously, the N-oxide of this compound is an excellent substrate for 1,3-dipolar cycloadditions. acs.orgnih.govmdpi.com This type of reaction is a powerful method for constructing five-membered heterocyclic rings. The reaction of this compound N-oxide with an alkene would lead to the formation of a novel tetracyclic system.

Synthesis of Complex Polyheterocyclic Systems Featuring this compound Motifs

The this compound scaffold serves as a valuable building block for the synthesis of larger, more complex polyheterocyclic systems, which are of interest in materials science and medicinal chemistry.

The synthesis of indeno[1,2,3-ij]isoquinolines involves the formation of a new five-membered ring fused to the isoquinoline core. A plausible strategy starting from this compound would involve an intramolecular cyclization reaction.

One potential route is an intramolecular Heck reaction. This would require first modifying the phenyl group at the 3-position to introduce a vinyl or other suitable group at its ortho-position. Alternatively, a group could be introduced at the C-4 position via a cross-coupling reaction, which could then cyclize onto the C-5 position of the isoquinoline ring or the phenyl ring.

A more direct approach could involve a photocyclization reaction. Aryl halides are known to undergo radical cyclization upon irradiation. An intramolecular radical cyclization of a derivative of this compound, where a substituent at the C-5 position or on the phenyl ring can participate, could lead to the formation of the desired indenoisoquinoline skeleton. researchgate.net For instance, the synthesis of indeno[1,2-b]quinolinones has been achieved from 3-aroyl quinolines through a palladium-catalyzed dual C-H activation approach, suggesting that similar C-H activation strategies could be employed. acs.org

Preparation of Other Fused Nitrogen Heterocycles using Isoquinoline Building Blocks

The strategic placement of the iodo and phenyl groups on the isoquinoline core of this compound offers a unique platform for orchestrating a variety of ring-closing reactions. The carbon-iodine bond at the C4-position is particularly amenable to oxidative addition with transition metal catalysts, most notably palladium, initiating catalytic cycles that can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is the foundation for its use in constructing fused heterocyclic systems.

Detailed research has demonstrated the utility of this compound derivatives in synthesizing complex polycyclic structures through intramolecular Heck reactions. This powerful transformation involves the palladium-catalyzed reaction of the aryl iodide with a tethered alkene. The reaction proceeds through a sequence of oxidative addition, migratory insertion, and β-hydride elimination to forge a new ring system.

One notable application of this methodology is the synthesis of azafluoranthene derivatives. By strategically introducing a vinyl group at a position that allows for intramolecular cyclization, researchers have been able to construct the azafluoranthene skeleton. For instance, a derivative of this compound bearing a vinyl-containing substituent can undergo an intramolecular Heck reaction to yield the corresponding fused polycyclic aromatic compound.

The general reaction conditions for such transformations typically involve a palladium catalyst, such as palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0), a phosphine ligand to stabilize the catalyst, and a base to neutralize the hydrogen halide generated during the reaction. The choice of solvent, temperature, and reaction time are crucial parameters that are often optimized to maximize the yield of the desired fused heterocycle.

Below is a data table summarizing a representative intramolecular Heck reaction for the synthesis of a fused nitrogen heterocycle starting from a this compound derivative.

| Entry | Starting Material | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | N-allyl-4-iodo-3-phenylisoquinolin-1-amine | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | DMF | 120 | 24 | 1-Azafluoranthene derivative | 75 |

The successful synthesis of azafluoranthenes highlights the potential of this compound as a key building block in the construction of complex, fused nitrogen-containing polycyclic aromatic hydrocarbons. The versatility of the intramolecular Heck reaction and other palladium-catalyzed cyclizations opens up avenues for the creation of a wide range of novel heterocyclic compounds with potentially interesting photophysical, electronic, and biological properties. Further exploration into the reactivity of this compound and its derivatives is expected to lead to the discovery of new synthetic methodologies and the development of novel functional materials and therapeutic agents.

Mechanistic Investigations into the Formation and Transformation of 4 Iodo 3 Phenylisoquinoline

Elucidation of Cyclization Mechanisms Leading to 4-Iodo-3-phenylisoquinoline

The formation of the isoquinoline (B145761) core, particularly with the specific substitution pattern of this compound, can be achieved through various synthetic routes, each governed by distinct reaction mechanisms. These pathways include electrophile-induced cyclizations, radical cascades, and reactions proceeding through polar intermediates.

Insights into 6-Endo-Dig Cyclization Pathways

A prominent mechanistic route for the synthesis of the isoquinoline skeleton is the 6-endo-dig cyclization of a suitably substituted precursor, such as an o-alkynylaryl derivative. researchgate.net This pathway is characterized by the intramolecular attack of a nucleophile at the internal carbon of an alkyne, leading to the formation of a six-membered ring.

In the context of this compound, a key method involves the iodocyclization of an N-(o-arylethynyl)benzyl p-toluenesulfonamide (B41071) precursor. researchgate.net The reaction is initiated by an electrophilic iodine species (I+), often generated from molecular iodine (I₂). This electrophile activates the alkyne moiety, making it susceptible to nucleophilic attack. The nitrogen atom of the sulfonamide group then attacks the internal, now electrophilic, carbon of the alkyne. This intramolecular cyclization proceeds in a 6-endo-dig fashion to construct the dihydroisoquinoline ring. Subsequent elimination and aromatization steps yield the final 3-aryl-4-iodoisoquinoline product. researchgate.net

A similar strategy involves the electrophile-mediated cyclization of 2-alkynylbenzaldoximes. In this case, an electrophile (such as Ag⁺ or Br⁺) activates the alkyne, facilitating the 6-endo-dig cyclization by the oxime's nitrogen atom to form an isoquinoline-N-oxide intermediate. thieme-connect.de This N-oxide can then be deoxygenated to furnish the isoquinoline product. These examples underscore the versatility of the 6-endo-dig cyclization in constructing the isoquinoline core under electrophilic conditions.

Radical Pathways in Isoquinoline Synthesis and Functionalization

Radical chemistry offers an alternative and powerful approach to the synthesis and functionalization of isoquinolines. These reactions typically involve the generation of a radical species that undergoes a cascade of reactions, including intramolecular cyclization, to form the heterocyclic ring. rsc.orgnih.gov

One such pathway involves the formation of an iminyl radical from a precursor like a dinitroaryl oxime derivative. thieme-connect.com Under visible-light photocatalysis, the oxime can fragment to generate the N-centered iminyl radical. This radical can then attack a nearby alkyne or aryl group in an intramolecular fashion. thieme-connect.comrsc.org A 6-endo-trig cyclization onto an adjacent aromatic ring or a 6-endo-dig cyclization onto an alkyne moiety leads to a vinyl or cyclohexadienyl radical intermediate, respectively. nih.gov Subsequent oxidation and deprotonation steps result in the formation of the aromatic isoquinoline ring system. The viability of radical pathways is often confirmed experimentally by the quenching of the reaction in the presence of a radical scavenger like TEMPO. thieme-connect.de

This mechanistic approach is not only used for the primary synthesis of the isoquinoline core but also for its functionalization. For instance, radical C-H functionalization provides a method for the direct introduction of substituents onto the isoquinoline ring through a redox-neutral dearomatization-rearomatization process, which can proceed via either radical or ionic pathways. nih.gov

Polar Mechanisms in Rearrangements and Transformations

Beyond pericyclic and radical reactions, the chemistry of this compound involves transformations that proceed through polar, ionic mechanisms. These are particularly relevant for the functionalization of the pre-formed isoquinoline skeleton.

A key example of a polar mechanism is nucleophilic aromatic substitution (SNAr). The carbon-iodine bond at the C4 position of this compound is activated towards nucleophilic attack. This is due to the electron-withdrawing nature of the nitrogen atom within the aromatic ring system, which can stabilize the negatively charged Meisenheimer complex intermediate formed upon nucleophilic addition. This allows the iodine atom, a good leaving group, to be displaced by a variety of nucleophiles.

Another relevant polar mechanism involves a dearomatization-rearomatization strategy for the selective C4-halogenation of isoquinolines. acs.org In this process, the isoquinoline is first activated with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form a dearomatized 1,2-dihydroisoquinoline (B1215523) intermediate. This intermediate behaves like an enamine, allowing for selective electrophilic halogenation at the C4 position. Subsequent acid-promoted elimination of the Boc group restores the aromaticity of the ring, yielding the 4-halogenated isoquinoline. acs.org This sequence of ionic steps provides a powerful method for installing the iodo group at the C4 position under relatively mild conditions.

Mechanistic Aspects of Metal-Catalyzed Reactions Involving this compound

The C(sp²)-I bond in this compound is a highly valuable synthetic handle, enabling a wide array of metal-catalyzed cross-coupling reactions. Palladium and rhodium complexes are particularly prominent in catalyzing these transformations, each operating through distinct and well-defined catalytic cycles.

Role of Palladium Catalytic Cycles (Oxidative Addition, Transmetalation, Reductive Elimination) in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental for C-C and C-heteroatom bond formation, and the C4-iodo group makes this compound an excellent substrate for these transformations. acs.orgresearchgate.net The reactions, including the Suzuki, Heck, and Sonogashira couplings, generally proceed through a canonical Pd(0)/Pd(II) catalytic cycle. nobelprize.orguwindsor.ca

The catalytic cycle is initiated by the oxidative addition of the C-I bond of this compound to a low-valent palladium(0) complex. This step forms a square planar palladium(II) intermediate, where the isoquinoline moiety and the iodide are now bonded to the metal center. nih.gov

The next step is transmetalation , where an organometallic coupling partner (e.g., an organoboron reagent in Suzuki coupling or an organotin reagent in Stille coupling) transfers its organic group to the palladium(II) center, displacing the iodide ligand. This assembles both organic coupling partners on the same palladium atom. uwindsor.canih.gov

The final step is reductive elimination . The two organic ligands on the palladium(II) complex couple and are expelled from the metal's coordination sphere, forming the new carbon-carbon bond in the product. This step regenerates the catalytically active palladium(0) species, which can then re-enter the catalytic cycle. nobelprize.org

| Coupling Reaction | Coupling Partner (R-M) | Resulting C4-Substituent (R) | Key Reagent Type |

|---|---|---|---|

| Suzuki Coupling | R-B(OR)₂ | Aryl, Vinyl | Organoboron |

| Sonogashira Coupling | R-C≡C-H | Alkynyl | Terminal Alkyne |

| Heck Coupling | Alkene | Alkenyl | Alkene |

| Stille Coupling | R-Sn(Alkyl)₃ | Aryl, Vinyl, Alkyl | Organotin |

| Negishi Coupling | R-ZnX | Aryl, Vinyl, Alkyl | Organozinc |

Rhodium-Catalyzed C-H Activation Mechanisms and Catalytic Cycles

Rhodium-catalyzed C-H activation is a powerful strategy for the synthesis of isoquinolines from simpler aromatic precursors, such as benzamides or aromatic ketoximes. nih.govwhiterose.ac.uk These reactions typically employ a Rh(III) catalyst and proceed through a cycle involving C-H metalation, migratory insertion, and reductive elimination.

The process begins with the coordination of a directing group on the substrate (e.g., the oxygen of a ketoxime or amide) to the Rh(III) center. This coordination positions the catalyst for the key C-H activation step. This step often occurs via a concerted metalation-deprotonation (CMD) mechanism, where an ortho C-H bond is cleaved to form a five-membered rhodacycle intermediate. hbni.ac.insnnu.edu.cn

The rhodacycle then undergoes migratory insertion with a coupling partner, typically an alkyne. The alkyne coordinates to the rhodium center, and the Rh-C bond of the rhodacycle adds across the alkyne's triple bond. This insertion expands the rhodacycle into a seven-membered ring intermediate. nih.govsnnu.edu.cn

Finally, the cycle is closed by reductive elimination . This step forms the new C-C bond of the isoquinoline ring and reduces the metal center from Rh(III) to Rh(I). An oxidant, which can be external (like Cu(OAc)₂) or internal (like an N-O bond in an oxime), is required to re-oxidize the Rh(I) species back to the active Rh(III) catalyst, allowing the cycle to continue. hbni.ac.insnnu.edu.cn This strategy allows for the direct construction of the 3-phenylisoquinoline (B1583570) core by reacting a suitable benzamide (B126) derivative with phenylacetylene.

Ligand Effects on Reaction Mechanisms and Selectivity in Catalytic Systems

In catalytic systems, ligands play a pivotal role in determining the reaction mechanism and influencing both chemo- and regioselectivity. The electronic and steric properties of ligands can modulate the reactivity of the metal center, thereby directing the reaction towards a desired outcome.

Theoretical studies on cationic ruthenium-catalyzed hydrosilylations have shown that the nature of the ligand significantly impacts the activation of the Si-H bond. pkusz.edu.cn For instance, a more basic phosphine (B1218219) ligand like triisopropylphosphine (B1582976) (PiPr3) facilitates the formation of a η2-silane complex, which is more effective for Si-H bond activation compared to the η1-silane complex formed with a less basic acetonitrile (B52724) ligand. pkusz.edu.cn This difference in activation can lead to different reaction pathways and selectivities. pkusz.edu.cn The bulky nature of the phosphine ligand can also sterically direct the migration of the silyl (B83357) group, leading to anti-Markovnikov regioselectivity. pkusz.edu.cn

In the context of palladium-catalyzed reactions, ligand effects are equally pronounced. Studies on the prenylation and geranylation of oxindoles with isoprene (B109036) have revealed that the chemoselectivity can be controlled by switching between mono- and bisphosphine ligands. rsc.org This control is attributed to the different steric environments created by the ligands in the catalyst's pocket, which influences the coordination of the reactants to the palladium center. rsc.org Similarly, in NiH-catalyzed hydroalkylation of unactivated alkenes, the choice of ligand is crucial for controlling regioselectivity. nih.gov The use of different directing groups, such as aminoquinoline or picolinamide, can lead to either proximal-selective or migratory hydroalkylation. nih.gov

While direct studies on ligand effects in the synthesis or transformation of this compound are not extensively detailed in the provided results, the principles derived from related catalytic systems are highly applicable. For instance, in palladium-catalyzed cross-coupling reactions of 2-(1-alkynyl)benzaldimines to form 3,4-disubstituted isoquinolines, the choice of phosphine ligand would be expected to influence the rate and selectivity of the reaction. molaid.com The ligand can affect the oxidative addition and reductive elimination steps, which are key to the catalytic cycle.

The following table summarizes the general effects of ligands on catalytic reactions, which can be extrapolated to systems involving this compound.

| Ligand Property | Effect on Reaction Mechanism and Selectivity |

| Electronic Nature (e.g., basicity) | Influences the electron density at the metal center, affecting its reactivity and the activation of substrates. More basic ligands can enhance back-donation, facilitating certain reaction steps. pkusz.edu.cn |

| Steric Bulk | Controls the accessibility of the metal center, influencing which substrates can coordinate and in what orientation. This is a key factor in determining regioselectivity and stereoselectivity. pkusz.edu.cnrsc.org |

| Coordination Mode (e.g., monodentate vs. bidentate) | Affects the geometry and stability of the catalytic complex, which in turn influences the reaction pathway and selectivity. rsc.org |

| Directing Group Capability | Can position the substrate in a specific orientation relative to the catalyst, leading to high regioselectivity in C-H activation and other functionalization reactions. nih.gov |

Identification and Characterization of Key Reaction Intermediates in this compound Transformations

The isolation and characterization of reaction intermediates are paramount for elucidating reaction mechanisms. In the context of this compound and related compounds, several key intermediates have been proposed and, in some cases, identified.

A notable example is the synthesis of 3-aryl-4-iodoisoquinolines from N-(o-arylethynyl)benzyl p-toluenesulfonamides. The proposed mechanism involves an iodine-mediated electrophilic cyclization that proceeds through an iodonium (B1229267) ion intermediate . researchgate.net This is followed by a nucleophilic cyclization and subsequent elimination steps to yield the final product. researchgate.net Similarly, the synthesis of 1,3,4-trisubstituted isoquinolines via iodine-mediated electrophilic cyclization of 2-alkynyl benzyl (B1604629) azides is also believed to proceed through an iodonium ion intermediate. wiley-vch.de

In the synthesis of selenium-decorated isoquinoline N-oxides, a key reaction intermediate was successfully isolated and its structure was unambiguously determined by single-crystal X-ray crystallography. acs.org This provided direct evidence for the proposed reaction pathway.

The formation of isoquinolines from indenes through nitrogen atom insertion involves a proposed N-iodonium-aziridine intermediate . semanticscholar.org The mechanism is thought to involve the participation of the nitrogen lone pair in the fragmentation of this intermediate. semanticscholar.org

In rhodium(III)-catalyzed C-H activation methodologies for the synthesis of isoquinolones, arylmetal species are key intermediates that are intercepted by alkynes or alkenes. whiterose.ac.uk Mechanistic studies have also identified a competing Lossen rearrangement in certain cases. whiterose.ac.uk

The table below lists some of the key intermediates identified or proposed in the synthesis and transformation of isoquinoline derivatives.

| Reaction Type | Key Intermediate(s) | Method of Identification/Postulation |

| Iodine-mediated electrophilic cyclization of N-(o-arylethynyl)benzyl p-toluenesulfonamides | Iodonium ion intermediate | Mechanistic postulation based on product formation. researchgate.net |

| Iodine-mediated electrophilic cyclization of 2-alkynyl benzyl azides | Iodonium ion intermediate | Mechanistic postulation. wiley-vch.de |

| Selenocyclization of isoquinolines | Selenium-containing intermediate | Isolation and single-crystal X-ray crystallography. acs.org |

| Nitrogen atom insertion into indenes | N-iodonium-aziridine intermediate | Mechanistic proposal based on isoelectronic reactive intermediates. semanticscholar.org |

| Rhodium(III)-catalyzed C-H activation | Arylmetal species | Mechanistic studies and identification of competing reaction pathways. whiterose.ac.uk |

Studies on Regioselectivity and Stereoselectivity in Reaction Processes

Regioselectivity and stereoselectivity are critical aspects of synthetic chemistry, particularly in the construction of complex molecules like substituted isoquinolines.

The synthesis of 3-aryl-4-iodoisoquinolines from N-(o-arylethynyl)benzyl p-toluenesulfonamides demonstrates complete regioselectivity. researchgate.net This high level of control is a significant advantage of the developed one-pot method. Similarly, the nickel-catalyzed annulation of 2-haloaldimines with alkynes to synthesize 3,4-disubstituted isoquinolines also proceeds with complete regioselectivity. researchgate.net

In the synthesis of 1,3,4-trisubstituted isoquinolines from 2-alkynyl benzyl azides, the iodine-mediated electrophilic cyclization also exhibits high regioselectivity. wiley-vch.de The position of the substituents on the final isoquinoline ring is determined by the initial substitution pattern of the starting materials.

Theoretical studies using Molecular Electron Density Theory (MEDT) have been employed to understand the regio- and stereoselectivity of [3+2] cycloaddition reactions. rsc.orgnih.gov These studies have shown that the reaction between N-methyl-phenylnitrone and trans-1-chloro-2-nitroethylene exhibits ortho regioselectivity and high endo stereoselectivity, which is consistent with experimental results. rsc.org The analysis of the reaction mechanism revealed a one-step asynchronous process where the formation of the new bonds is not simultaneous. rsc.org

A study on the functionalization of aminocyclopropanes to form phenylisoquinoline derivatives highlighted the importance of the solvent in controlling diastereoselectivity, with dichloromethane (B109758) providing higher levels of the trans isomer compared to tetrahydrofuran.

The following table summarizes findings on regioselectivity and stereoselectivity in reactions relevant to isoquinoline synthesis.

| Reaction | Selectivity Observed | Factors Influencing Selectivity |

| Synthesis of 3-aryl-4-iodoisoquinolines from N-(o-arylethynyl)benzyl p-toluenesulfonamides | Complete regioselectivity | Inherent reactivity of the starting materials and the reaction mechanism. researchgate.net |

| Nickel-catalyzed annulation of 2-haloaldimines with alkynes | Complete regioselectivity | Nature of the catalytic system and substrates. researchgate.net |

| Iodine-mediated electrophilic cyclization of 2-alkynyl benzyl azides | High regioselectivity | Substitution pattern of the starting materials. wiley-vch.de |

| [3+2] Cycloaddition between N-methyl-phenylnitrone and trans-1-chloro-2-nitroethylene | Ortho regioselectivity and high endo stereoselectivity | Electronic and steric factors, as explained by MEDT. rsc.org |

| Functionalization of aminocyclopropanes to form phenylisoquinolines | Diastereoselectivity (trans favored) | Solvent (CH2Cl2 favored trans over THF). |

Theoretical and Computational Chemistry Studies on 4 Iodo 3 Phenylisoquinoline

Application of Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying the mechanisms of complex organic reactions. For a molecule like 4-iodo-3-phenylisoquinoline, DFT could be employed to investigate various transformations, such as cross-coupling reactions at the iodo position, or functionalization of the isoquinoline (B145761) core.

A typical DFT study to elucidate a reaction mechanism would involve:

Optimization of Reactant and Product Geometries: The three-dimensional structures of the starting materials (e.g., this compound and a coupling partner) and the final products are computationally determined to find their lowest energy conformations.

Transition State Searching: The highest energy point along the reaction coordinate, known as the transition state, is located. This is a critical step as the energy of the transition state determines the activation energy and thus the rate of the reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state is correct for the reaction of interest.

While no specific DFT studies on the reaction mechanisms of this compound are readily available, research on related systems, such as the iron-catalyzed cross-coupling of haloalkanes with aryl Grignard reagents, demonstrates the power of DFT in distinguishing between different mechanistic possibilities, such as Fe(I)/Fe(II)/Fe(III) catalytic cycles. nih.gov Such studies provide a blueprint for how the reactivity of the C-I bond in this compound could be computationally explored.

Computational Analysis of Electronic Structures and their Correlation with Reactivity

The electronic structure of a molecule is fundamental to its reactivity. Computational methods allow for a detailed analysis of how electrons are distributed within this compound and how this distribution influences its chemical behavior. Key parameters that are often calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For a related compound, isoquinoline, DFT calculations have determined the HOMO and LUMO energies, providing insights into its stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface of a molecule. It helps to identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, an MEP map would likely show negative potential around the nitrogen atom, indicating its basicity, and potentially positive potential around the hydrogen atoms and the iodine atom (a phenomenon known as a σ-hole), suggesting sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and bonding interactions within the molecule. This can reveal important details about the nature of the C-I bond and the electronic character of the phenyl and isoquinoline rings.

These computational tools, while not yet applied in detail to this compound in published literature, are essential for correlating its electronic properties with its expected reactivity in various chemical transformations.

Prediction and Verification of Reaction Intermediates and Transition States through Computational Modeling

A significant advantage of computational modeling is its ability to predict the structures and energies of transient species like reaction intermediates and transition states, which are often difficult or impossible to observe experimentally. For reactions involving this compound, computational modeling could be used to:

Propose Plausible Intermediates: For example, in a Suzuki or Sonogashira coupling reaction, DFT could model the oxidative addition complex formed between a palladium catalyst and the C-I bond of this compound.

Calculate the Relative Energies of Intermediates and Transition States: By comparing the energies of different possible intermediates and the transition states that connect them, the most likely reaction pathway can be identified. For instance, in a multi-step reaction, the rate-determining step is the one with the highest energy transition state.

While specific data for this compound is lacking, the general methodology is well-established. For example, in the study of other catalytic cycles, DFT has been instrumental in mapping out the complete energy profile of the reaction, including all intermediates and transition states, thereby providing a detailed mechanistic picture. nih.gov

Modeling of Regiochemical and Stereochemical Outcomes using Computational Methods

Many chemical reactions can potentially yield more than one product isomer. Computational chemistry is a powerful tool for predicting and understanding the regioselectivity and stereoselectivity of such reactions.

Regioselectivity: In the case of functionalizing the isoquinoline or phenyl rings of this compound, there are multiple positions where a reaction could occur. DFT calculations can be used to compare the activation energies for reaction at each possible site. The pathway with the lowest activation energy will be the most favored, thus predicting the major regioisomer. Studies on the radical functionalization of other electron-deficient heteroarenes have shown that computational analysis can successfully predict the observed regioselectivity. nih.gov

Stereoselectivity: If a reaction creates a new chiral center, computational methods can be used to predict which stereoisomer will be formed in excess. This is achieved by modeling the transition states leading to the different stereoisomers and comparing their relative energies.

For this compound, this could be relevant in reactions such as asymmetric hydrogenation of the isoquinoline ring or in atroposelective synthesis if rotation around the C-C bond between the phenyl and isoquinoline rings is restricted.

Conformational Analysis and Stability Studies (Relevant to Reaction Pathways and Product Formation)

The three-dimensional shape, or conformation, of a molecule can have a significant impact on its reactivity and physical properties. This compound has a degree of conformational flexibility, primarily due to the rotation of the phenyl group relative to the isoquinoline ring system.

A conformational analysis using computational methods would typically involve:

Potential Energy Surface (PES) Scan: The energy of the molecule is calculated as a function of the dihedral angle describing the rotation of the phenyl group. This allows for the identification of energy minima (stable conformers) and energy maxima (rotational barriers).

Geometry Optimization of Conformers: The stable conformers identified from the PES scan are then fully optimized to determine their precise geometries and relative energies.

While no specific conformational analysis of this compound has been found in the literature, a crystallographic study of a related derivative, 1-(4-Iodo-3-phenylisoquinolin-1-yl)pyrrolidine-2,5-dione, provides some insight into the solid-state conformation. In this derivative, the dihedral angle between the phenyl ring and the isoquinoline ring system is reported, indicating a non-planar arrangement. Such experimental data can be used to benchmark and validate computational models.

Understanding the preferred conformation of this compound is crucial, as it can influence the accessibility of different parts of the molecule to reagents, thereby affecting reaction pathways and product distributions.

Q & A

Q. What experimental designs validate the role of this compound in modulating enzyme inhibition?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.